(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine
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Overview
Description
(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine is a chemical compound with the molecular formula C10H25N3 and a molecular weight of 187.33 g/mol . This compound is characterized by the presence of both primary and tertiary amine groups, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine typically involves the reaction of 1,2-diaminobutane with 3-(dimethylamino)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the primary amine group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the tertiary amine group to secondary or primary amines under specific conditions.
Substitution: The primary and tertiary amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Alkyl halides or acyl chlorides are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the modification of biomolecules and as a building block for bioactive compounds.
Medicine: It is explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the production of surfactants, corrosion inhibitors, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine involves its interaction with various molecular targets, primarily through its amine groups. These interactions can lead to the formation of covalent bonds or hydrogen bonds with target molecules, influencing their biological activity. The compound can also act as a ligand, binding to metal ions and affecting their reactivity and stability.
Comparison with Similar Compounds
Dimethylaminopropylamine: This compound shares the dimethylamino group but lacks the additional butylamine moiety.
N,N-Dimethyl-1,3-propanediamine: Similar in structure but with different substitution patterns on the amine groups.
Uniqueness: (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine is unique due to its combination of primary and tertiary amine groups, providing distinct reactivity and versatility in various chemical and biological applications. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
1-N-[3-(dimethylamino)propyl]-1-N-methylbutane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25N3/c1-5-10(11)9-13(4)8-6-7-12(2)3/h10H,5-9,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJOAINDJBJIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(C)CCCN(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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